4-氯嘧啶-2-甲醛

描述

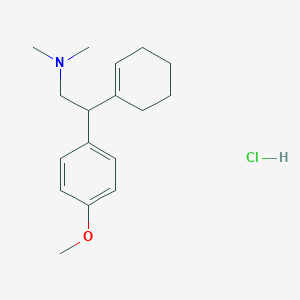

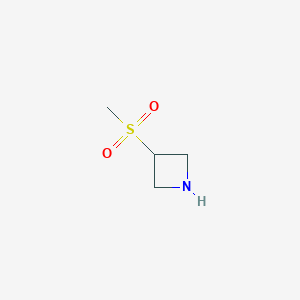

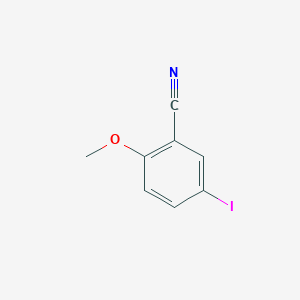

4-Chloropyrimidine-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a versatile scaffold found in many biologically active molecules, and a chloro and aldehyde functional group which allows for further chemical modifications.

Synthesis Analysis

The synthesis of derivatives of 4-chloropyrimidine-2-carbaldehyde has been explored in several studies. For instance, an efficient route to 4-aryl-5-pyrimidinylimidazoles was developed starting from 2,4-dichloropyrimidine, involving a regioselective Sonogashira coupling followed by nucleophilic substitution to yield pyrimidinylalkyne derivatives, which were then oxidized and cyclized with ammonium acetate and an aldehyde to produce the desired imidazoles . Another study reported the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting the efficiency of the process with primary amines .

Molecular Structure Analysis

The molecular structure of 4-chloropyrimidine-2-carbaldehyde derivatives is crucial for their reactivity and potential biological activity. The presence of the chloro group and the aldehyde function allows for various cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines and the formation of peri-fused heterocyclic systems such as pyrimido[4,5,6-de][1,8]naphthyridines . These structural features enable the compound to undergo a range of chemical transformations, leading to diverse heterocyclic systems.

Chemical Reactions Analysis

The chemical reactivity of 4-chloropyrimidine-2-carbaldehyde is highlighted by its involvement in nucleophilic aromatic substitution reactions (SNAr). Experimental results have shown that this compound can undergo amination, solvolysis, and condensation processes, which are influenced by the structural factors of the starting pyrimidine and the concentration of alkoxide ions . These reactions are essential for building pyrimidine-based compound precursors of N-heterocyclic systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-chloropyrimidine-2-carbaldehyde are not detailed in the provided papers, the studies do suggest that the compound's reactivity is influenced by its functional groups. For example, the chloro group is reactive towards nucleophiles, and the aldehyde group can participate in condensation reactions. The compound's properties are also likely to be affected by its ability to form hydrogen bonds and its electronic distribution, which are important for its reactivity and potential as a corrosion inhibitor, as seen in the study of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde . Additionally, thieno[2,3-d]pyrimidines have been synthesized from related 4,6-dichloropyrimidine-5-carbaldehydes, indicating the versatility of the pyrimidine scaffold in chemical synthesis .

科学研究应用

化学选择性偶联

4-氯嘧啶-2-甲醛已用于化学选择性偶联过程中。一项研究展示了在 4-氨基-6-氯嘧啶环系统上用苯胺进行化学选择性取代,从而高产率地生成 4,6-二氨基嘧啶-5-甲醛。该过程可能涉及亚胺中间体,展示了该化合物在合成二氨基嘧啶醛中的作用 (Choudhury 等,2008).

嘧啶衍生物的合成

另一项研究重点介绍了该化合物在生成新的 4-氨基取代的 7-亚氨基吡啶并[2,3-d]嘧啶中的应用。涉及 4,6-二氯嘧啶-5-甲醛和氰甲基三苯基胂氯化物的反应导致了重要的中间体,证明了其在合成吡啶并[2,3-d]嘧啶-4,7-二胺中的潜力 (Zinchenko 等,2017).

基于嘧啶的化合物前体

该化合物还因其参与合成基于嘧啶的化合物前体而受到关注。一项研究描述了在 2-氨基-4,6-二氯嘧啶-5-甲醛上进行芳香亲核取代反应,从而形成胺化、溶剂化和缩合产物。这些产物是 N-杂环化合物的先驱,展示了使用 4-氯嘧啶-2-甲醛可以实现的结构多样性 (Trilleras 等,2022).

安全和危害

The safety data sheet for 4-Chloropyrimidine-2-carbaldehyde indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

While specific future directions for 4-Chloropyrimidine-2-carbaldehyde are not detailed in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed . This suggests that there is ongoing interest in the development of new pyrimidines as anti-inflammatory agents .

作用机制

Mode of Action

4-Chloropyrimidine-2-carbaldehyde, like other pyrimidine derivatives, is likely to undergo nucleophilic aromatic substitution reactions . The chlorine atom at the 4-position makes the compound susceptible to attack by nucleophiles, leading to the formation of C-4 substituted products . This reactivity can be exploited to introduce a variety of functional groups into the pyrimidine ring, potentially altering its biological activity .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and energy metabolism . The introduction of different substituents at the 4-position of the pyrimidine ring can significantly influence these processes .

Result of Action

The compound’s reactivity suggests that it could be used as a building block in the synthesis of more complex molecules with potential biological activity .

Action Environment

The action, efficacy, and stability of 4-Chloropyrimidine-2-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . For instance, the compound’s reactivity towards nucleophiles can be affected by the concentration of the nucleophile and the temperature of the reaction .

生化分析

Biochemical Properties

Pyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-chloropyrimidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCDOCTYSKXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679858 | |

| Record name | 4-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944902-13-0 | |

| Record name | 4-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)

![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)